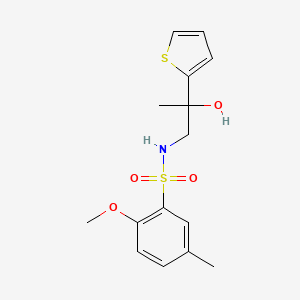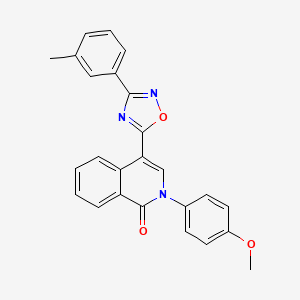
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermo-Physical Properties and Solvent Interactions
One study systematically characterized the thermo-physical properties of 1,3,4-oxadiazole derivatives, including compounds similar to the one , in solvents like chloroform and N,N-dimethylformamide. The research investigated parameters such as density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This study provides foundational knowledge on how structural modifications of such compounds influence their physical and chemical behaviors in different solvent environments (Godhani et al., 2013).
Antimicrobial Activity
Another area of research involved the synthesis and biological evaluation of novel derivatives for their antibacterial and antifungal activities. A study synthesized a series of derivatives and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. This highlights the potential of such compounds in the development of new antimicrobial agents (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Applications
Research has also explored the electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives, which include structures similar to the chemical . These studies focus on their application in organic light-emitting diodes (OLEDs) and the pursuit of achieving "pure" white light emission, indicating the potential for advanced materials in lighting and display technologies (Nagarajan et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. Studies have shown that these compounds can provide a high degree of protection, making them valuable in the development of new materials for protecting metals against corrosion (Errahmany et al., 2020).
Anticancer Activity
Finally, the anticancer activity of derivatives has been examined, with studies focusing on the synthesis, characterization, and evaluation against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, presenting a potential pathway for the development of new anticancer drugs (Yakantham et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-6-5-7-17(14-16)23-26-24(31-27-23)22-15-28(18-10-12-19(30-2)13-11-18)25(29)21-9-4-3-8-20(21)22/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQBKCCNACVMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
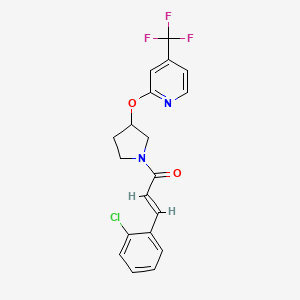
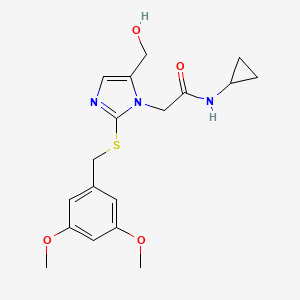
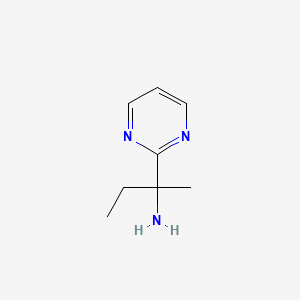

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
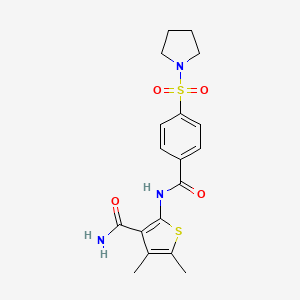

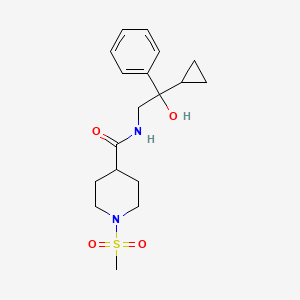
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
